Methyl 4-isocyanobenzoate
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Overview
Description
Methyl 4-isocyanobenzoate is an organic compound with the molecular formula C9H7NO2. It is a derivative of benzoic acid, where the carboxyl group is replaced by an isocyanate group. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-isocyanobenzoate can be synthesized through the reaction of methyl 4-aminobenzoate with phosgene or triphosgene. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient and safe handling of phosgene, a highly toxic reagent. The reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-isocyanobenzoate undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition: It can participate in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Amines: React with this compound to form substituted ureas.
Alcohols: React to form carbamates.
Thiols: React to form thiocarbamates.
Major Products Formed:
Substituted Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
Methyl 4-isocyanobenzoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: As an intermediate in the synthesis of drugs with potential antitumor activity.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-isocyanobenzoate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in the formation of various derivatives, which can exhibit different biological and chemical properties .
Comparison with Similar Compounds
- Methyl 2-isocyanobenzoate
- Ethyl 4-isocyanobenzoate
- Benzyl isocyanide
- 4-Methoxyphenyl isocyanide
Uniqueness: Methyl 4-isocyanobenzoate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of derivatives it can form. Compared to similar compounds, it offers distinct advantages in the synthesis of certain heterocyclic compounds and biologically active molecules .
Properties
IUPAC Name |
methyl 4-isocyanobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-10-8-5-3-7(4-6-8)9(11)12-2/h3-6H,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMGUIWIJXYCCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)[N+]#[C-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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